molecular formula C7H6F3IN2S B14047627 1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14047627
M. Wt: 334.10 g/mol
InChI Key: FPTDNMQHEKZNJZ-UHFFFAOYSA-N
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Description

1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine is a halogenated arylhydrazine derivative featuring a trifluoromethylthio (-SCF₃) substituent and an iodine atom at the 2- and 4-positions of the phenyl ring, respectively. This compound is of significant interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the trifluoromethylthio group, which enhances lipophilicity and metabolic stability , and the iodine atom, which can serve as a handle for further functionalization (e.g., via Ullmann or Suzuki coupling reactions).

Properties

Molecular Formula

C7H6F3IN2S

Molecular Weight

334.10 g/mol

IUPAC Name

[2-iodo-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-4-1-2-6(13-12)5(11)3-4/h1-3,13H,12H2

InChI Key

FPTDNMQHEKZNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)I)NN

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-iodo-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine C₇H₇ClF₃IN₂ I (4-), CF₃ (3-) 338.5 g/mol Intermediate for pharmaceuticals; iodine enables cross-coupling reactions.
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine C₉H₁₁F₃N₂OS OEt (2-), SCF₃ (3-) 252.26 g/mol High-purity API intermediate; ethoxy group enhances solubility.
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine C₁₄H₂₀BF₃N₂OS₂ SCH₃ (2-), SCF₃ (4-) 254.3 g/mol Structural analog with dual thioethers; potential sensor applications.
1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine C₁₄H₁₆ClN₃S NO₂ (3-), thiazole (4-) 296.72 g/mol Antioxidant and selective hMAO-B inhibitor; nitro group modulates redox activity.
1-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)hydrazine C₇H₃F₇N₂ F (2,3,5,6-), CF₃ (4-) 248.10 g/mol Fluorine-rich derivative; used in pyrazoline synthesis for solid-state fluorescence materials.

Electronic and Steric Effects

  • Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃): The -SCF₃ group in this compound exhibits stronger electron-withdrawing effects compared to -CF₃ due to the polarizable sulfur atom. This enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with hydrazine) .
  • Iodine vs. In contrast, chloro or bromo analogs (e.g., 1-(4-Chloro-3-(trifluoromethyl)phenyl)hydrazine) exhibit higher reactivity in cross-coupling reactions but lower metabolic stability .

Research Findings and Challenges

  • Tautomerism in Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist predominantly in the thione tautomeric form, as confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR spectroscopy .
  • Fluorine’s Role: Fluorinated analogs (e.g., 1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)hydrazine ) demonstrate enhanced bioavailability and conformational rigidity due to fluorine’s inductive effects and van der Waals interactions .

Biological Activity

1-(2-Iodo-4-(trifluoromethylthio)phenyl)hydrazine is a hydrazine derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structural features, including an iodine atom and a trifluoromethylthio group attached to a phenyl ring, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C9H8F3I N2S
  • Molecular Weight : 334.1 g/mol
  • Structural Features :
    • Hydrazine moiety
    • Iodine substitution at the 2-position
    • Trifluoromethylthio group at the 4-position

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of specific enzymes and modulation of various cellular pathways, which may result in therapeutic effects. The trifluoromethylthio group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes and increasing bioavailability in biological systems .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate inhibition compared to established drugs like rivastigmine .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of hydrazines, including those similar to this compound, possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus .
  • Cytotoxicity : Some studies have explored the cytotoxic effects of hydrazine derivatives on cancer cell lines, indicating potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructural FeaturesUnique Attributes
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazineIodine at position 5Different reactivity due to iodine position
6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinoneQuinazolinone core structureDistinct properties due to different core structure
1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazineIodine at position 4Altered biological activity due to substitution pattern

Case Studies and Research Findings

Several studies have investigated the biological activity of hydrazine derivatives, providing insights into their mechanisms and potential therapeutic applications:

  • Inhibition Studies : Research demonstrated that hydrazine derivatives could effectively inhibit AChE with IC50 values ranging from 27.04 µM to 106.75 µM, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
  • Antimycobacterial Activity : In vitro studies on antimycobacterial activity showed that certain hydrazine derivatives were effective against drug-susceptible strains of Mycobacterium tuberculosis, although their efficacy was lower than that of traditional antitubercular drugs like isoniazid .
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that some hydrazine compounds exhibited significant antiproliferative effects on cancer cell lines, suggesting a potential role in cancer treatment strategies .

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